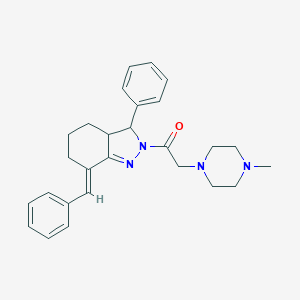
Pkumdl_MH_1001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKUMDL_MH_1001 is a synthetic organic compound identified as a positive allosteric modulator of 15-lipoxygenase (15-LOX). This compound was discovered through computational approaches and has shown potential in driving inflammation resolution by shifting the arachidonic acid metabolic pathway towards the production of 15-LOX products such as lipoxins, while inhibiting the production of pro-inflammatory mediators like leukotrienes and prostaglandins .
Preparation Methods
The synthesis of PKUMDL_MH_1001 involves rational drug design methods. The compound is synthesized through a series of chemical reactions, starting with the preparation of a bicyclic pyrazoline core structure. The synthetic route includes the following steps:
Formation of the bicyclic pyrazoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired biological activity.
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
PKUMDL_MH_1001 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with others to alter its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PKUMDL_MH_1001 has several scientific research applications:
Chemistry: It is used as a tool compound to study the allosteric modulation of 15-lipoxygenase and its effects on the arachidonic acid metabolic pathway.
Biology: The compound is utilized in biological assays to investigate its role in inflammation resolution and the production of anti-inflammatory mediators.
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases by modulating the activity of 15-lipoxygenase.
Industry: The compound can be used in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
PKUMDL_MH_1001 exerts its effects by acting as a positive allosteric modulator of 15-lipoxygenase. It binds to a previously unknown allosteric site on the enzyme, enhancing its activity. This leads to an increased production of 15-lipoxygenase products such as lipoxins, which are anti-inflammatory mediators. The compound also reduces the production of pro-inflammatory mediators like leukotrienes and prostaglandins, thereby promoting inflammation resolution .
Comparison with Similar Compounds
PKUMDL_MH_1001 is unique in its ability to selectively modulate 15-lipoxygenase without affecting other lipoxygenase isozymes such as 5-lipoxygenase and 12-lipoxygenase. Similar compounds include other bicyclic pyrazoline derivatives that have been designed to target 15-lipoxygenase. this compound stands out due to its higher specificity and potency in modulating 15-lipoxygenase activity .
Similar compounds include:
- Other bicyclic pyrazoline derivatives
- 15-lipoxygenase inhibitors and activators
- Compounds targeting the arachidonic acid metabolic pathway
Properties
Molecular Formula |
C27H32N4O |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C27H32N4O/c1-29-15-17-30(18-16-29)20-25(32)31-27(22-11-6-3-7-12-22)24-14-8-13-23(26(24)28-31)19-21-9-4-2-5-10-21/h2-7,9-12,19,24,27H,8,13-18,20H2,1H3/b23-19+ |
InChI Key |
GEMFAWUXUVGGTE-FCDQGJHFSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4)/C3=N2)C5=CC=CC=C5 |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B291982.png)
![2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291984.png)
![N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291985.png)
![N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291988.png)
![11-(3-methoxyphenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291989.png)
![3-methyl-11-(4-methylphenyl)-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291991.png)
![11-(3-chlorophenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291992.png)
![11-(4-chlorophenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291993.png)
![N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine](/img/structure/B291996.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B291999.png)

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)
![4-imino-N-phenyl-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine](/img/structure/B292007.png)
